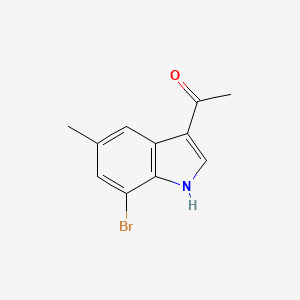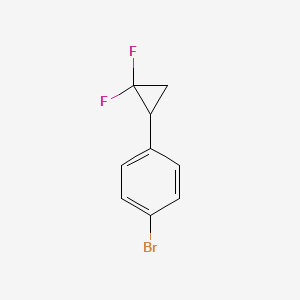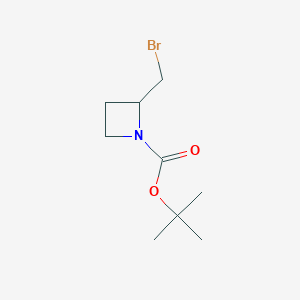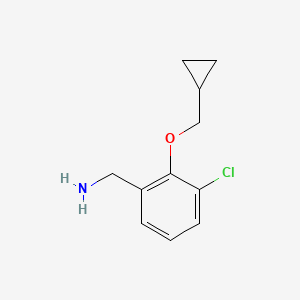
1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one
Descripción general
Descripción
1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders . This compound contains a bromo group at the 7th position and a methyl group at the 5th position on the indole ring, and an ethanone group attached to the indole ring .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The bromo and methyl substituents are attached to the benzene portion of the indole ring, and the ethanone group is attached to the pyrrole portion .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, including brominated indoles, play a crucial role in organic synthesis, offering a wide range of applications from pharmaceuticals to materials science. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the significance of these compounds in organic chemistry. This framework could be relevant for understanding the synthesis and potential applications of "1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one" in various fields (Taber & Tirunahari, 2011).
Brominated Flame Retardants
The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, providing insights into the environmental presence and potential risks of brominated compounds. This could offer a context for evaluating the environmental and safety aspects related to the use of "1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one" (Zuiderveen, Slootweg, & de Boer, 2020).
Downstream Processing of Biologically Produced Compounds
Xiu and Zeng's (2008) review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of separation and purification techniques in the microbial production of chemical compounds. This could be relevant for the production and purification processes of brominated indoles, including "1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one," highlighting the need for efficient methods to isolate and purify such compounds from complex mixtures (Xiu & Zeng, 2008).
Environmental and Toxicological Considerations
The presence and toxicological effects of brominated compounds, such as 2,4,6-tribromophenol and its derivatives, have been studied extensively, as outlined by Koch and Sures (2018). This research highlights the environmental persistence and potential health impacts of brominated flame retardants, providing a cautionary perspective on the use and disposal of compounds like "1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one" (Koch & Sures, 2018).
Direcciones Futuras
The future directions for research on this compound could include investigating its synthesis methods, exploring its potential biological activities, and studying its physical and chemical properties. Given the importance of indole derivatives in medicinal chemistry, this compound could be a valuable target for future research .
Propiedades
IUPAC Name |
1-(7-bromo-5-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-8-9(7(2)14)5-13-11(8)10(12)4-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJYCMAJNFREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

